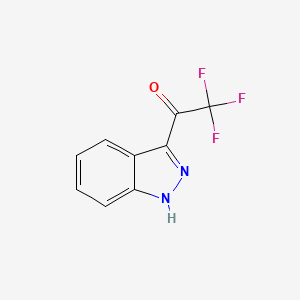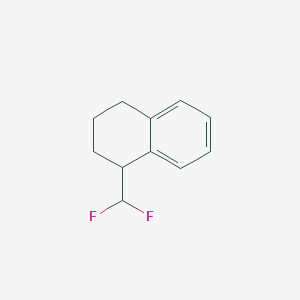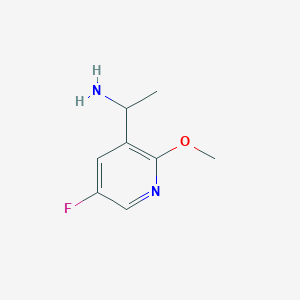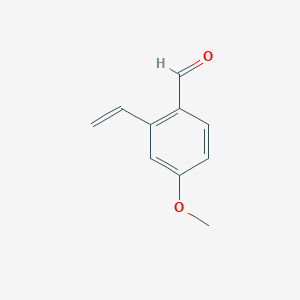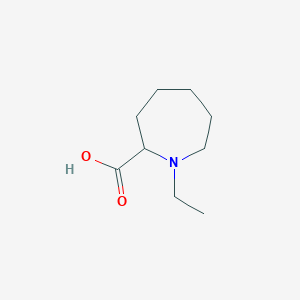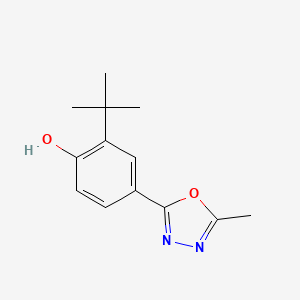
2-(Tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-YL)phenol is a synthetic organic compound that features a phenol group substituted with a tert-butyl group and a 5-methyl-1,3,4-oxadiazol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-YL)phenol typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Substitution on the phenol ring: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The oxadiazole ring can be reduced under certain conditions to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted phenols.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development due to its unique structural features.
Materials Science: As a building block for polymers or other advanced materials.
Industrial Chemistry: As an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(Tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-YL)phenol would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known for its bioisosteric properties, which can mimic other functional groups in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(Tert-butyl)-4-(1,3,4-oxadiazol-2-YL)phenol: Lacks the methyl group on the oxadiazole ring.
2-(Tert-butyl)-4-(5-methyl-1,2,4-oxadiazol-3-YL)phenol: Different position of the oxadiazole ring.
2-(Tert-butyl)-4-(5-methyl-1,3,4-thiadiazol-2-YL)phenol: Sulfur atom replacing one of the nitrogens in the oxadiazole ring.
Uniqueness
The presence of the tert-butyl group and the specific substitution pattern on the oxadiazole ring can confer unique physical, chemical, and biological properties to 2-(Tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-YL)phenol, making it distinct from similar compounds.
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-tert-butyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol |
InChI |
InChI=1S/C13H16N2O2/c1-8-14-15-12(17-8)9-5-6-11(16)10(7-9)13(2,3)4/h5-7,16H,1-4H3 |
InChI Key |
RZDJCEBQPVYUHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=C(C=C2)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





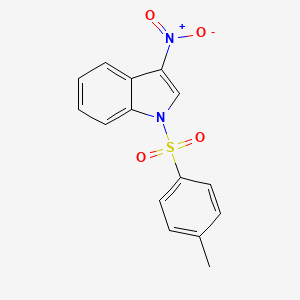
![9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9'-bicarbazole](/img/structure/B13034266.png)
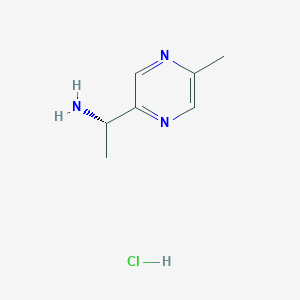
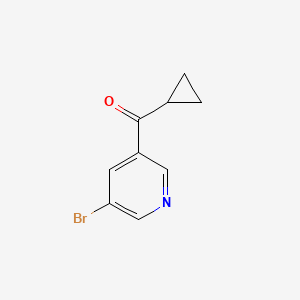
![7-(Methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13034285.png)
![3-(4-(2-(Diethylamino)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034288.png)
